2-溴喹喔啉

描述

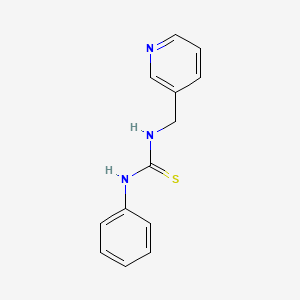

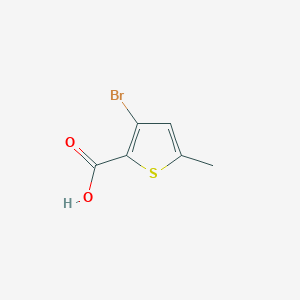

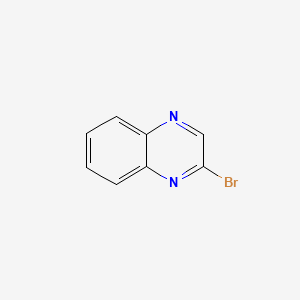

2-Bromoquinoxaline is an organic compound belonging to the heterocyclic class of molecules. It is an aromatic compound, containing a six-membered ring with two nitrogen atoms, one carbon, and two bromine atoms. 2-Bromoquinoxaline is an important synthetic intermediate in organic synthesis and is used in the manufacture of a variety of pharmaceuticals and other products.

科学研究应用

绿色合成方法

喹喔啉及其衍生物,包括2-溴喹喔啉,属于一类重要的双环芳香杂环体系。 它们因其潜在的生物学和药学特性而引起了广泛关注 . 近年来,喹喔啉衍生物合成的研究进展遵循着环境友好的方法 .

物理化学和生物活性

喹喔啉已成为一个重要的化学基团,展现出广泛的物理化学和生物活性 . 过去几十年见证了大量利用喹喔啉骨架进行设计和开发多种生物活性分子的出版物 .

染料和荧光材料

喹喔啉骨架已被用于设计和开发染料和荧光材料 . 这些材料在各种科学领域有着广泛的应用。

电致发光材料

喹喔啉衍生物已被用于创建电致发光材料 . 这些材料用于有机发光二极管 (OLED) 等器件中,这些器件在显示技术和照明方面有着应用。

用于太阳能电池应用的有机敏化剂

喹喔啉衍生物已被用作太阳能电池应用中的有机敏化剂 . 这些敏化剂用于通过吸收更多光并将其转化为电能来提高太阳能电池的效率。

聚合物光电材料

喹喔啉衍生物已被用于开发聚合物光电材料 . 这些材料在各种光电器件中都有应用,包括光伏电池和光探测器。

医药、药理学和药剂学

喹喔啉是一种特权的药效基团,在医药、药理学和药剂学领域有着广泛的应用 . 同样,磺酰胺部分在药物化学中也引起了相当大的兴趣,因为它展现出广泛的药理活性 .

眼科实践中的玻璃体内给药

2-溴喹喔啉已用于眼科实践中的玻璃体内给药 . 这种方法被广泛用于维持神经视网膜附近治疗药物的水平,并且因为药物递送系统是必要的,以避免重新注射和威胁视力的副作用 .

安全和危害

2-Bromoquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye damage . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical .

Relevant Papers

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

作用机制

Target of Action

Quinoxalines, the parent compound of 2-bromoquinoxaline, are known to interact with a variety of biological targets, including enzymes, receptors, and dna

Mode of Action

Quinoxalines, in general, are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to receptors

Biochemical Pathways

The specific biochemical pathways affected by 2-Bromoquinoxaline are currently unknown. Quinoxalines are known to affect a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

The pharmacokinetics of 2-Bromoquinoxaline have been partially characterized. It is known to have high gastrointestinal absorption and is predicted to be able to cross the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given its structural similarity to other quinoxalines, it may share some of their known effects, such as antimicrobial, antiviral, and anticancer activities . .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and activity of many compounds

生化分析

Biochemical Properties

2-Bromoquinoxaline plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, 2-Bromoquinoxaline has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, by modulating their phosphorylation states . These interactions highlight the compound’s potential as a tool for studying enzyme functions and signaling pathways.

Cellular Effects

The effects of 2-Bromoquinoxaline on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromoquinoxaline can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, 2-Bromoquinoxaline has been shown to affect cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 2-Bromoquinoxaline exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction. Additionally, 2-Bromoquinoxaline can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromoquinoxaline have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-Bromoquinoxaline can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity . These findings underscore the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of 2-Bromoquinoxaline vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, 2-Bromoquinoxaline can induce toxic effects, such as liver damage and oxidative stress . These dose-dependent effects highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

2-Bromoquinoxaline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of 2-Bromoquinoxaline from the body. Additionally, the compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Bromoquinoxaline is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Once inside the cell, 2-Bromoquinoxaline can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its biological activity.

Subcellular Localization

The subcellular localization of 2-Bromoquinoxaline is crucial for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria . In the cytoplasm, 2-Bromoquinoxaline can interact with cytosolic enzymes and signaling proteins . In the nucleus, it can modulate gene expression by interacting with transcription factors and other nuclear proteins . In the mitochondria, 2-Bromoquinoxaline can influence mitochondrial function and energy metabolism . These diverse localizations underscore the compound’s multifaceted role in cellular processes.

属性

IUPAC Name |

2-bromoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKLMYQMVPHUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342465 | |

| Record name | 2-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36856-91-4 | |

| Record name | 2-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)